2-Bromo-1,2,2-triphenylethan-1-one
Description
Significance of α-Bromoketones as Key Synthetic Intermediates in Advanced Organic Synthesis
α-Bromoketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. This structural feature renders them highly valuable as synthetic intermediates in a vast array of organic transformations. The presence of the bromine atom significantly influences the reactivity of the molecule, making the α-carbon more electrophilic and susceptible to nucleophilic substitution reactions. Current time information in Pasuruan, ID. This increased electrophilicity is a direct result of the polarization of the carbon-bromine bond. Current time information in Pasuruan, ID.
These compounds are pivotal in the construction of more complex molecular frameworks, serving as precursors for a wide variety of functional groups and heterocyclic systems. mdpi.comresearchgate.net For instance, they can undergo enol-based α-substitution reactions, allowing for the introduction of new functionalities at the α-position. Current time information in Pasuruan, ID. Furthermore, α-bromoketones are susceptible to elimination reactions, leading to the formation of α,β-unsaturated carbonyl compounds, which are themselves important building blocks in organic synthesis. Current time information in Pasuruan, ID. The versatility of α-bromoketones has been showcased in the synthesis of numerous biologically active molecules and pharmaceutical compounds. mdpi.com
The synthesis of α-bromoketones is most commonly achieved through the direct α-halogenation of their corresponding ketone analogues. mdpi.com A straightforward method involves the reaction of an enolizable ketone with an electrophilic bromine source, such as molecular bromine (Br₂), under acidic or basic conditions to generate the nucleophilic enol intermediate. mdpi.com Various synthetic protocols have been developed to improve the efficiency, selectivity, and environmental friendliness of these reactions. mdpi.comrsc.org
Structural Classification and Research Relevance of Triphenyl-Substituted Bromoethanone Derivatives
2-Bromo-1,2,2-triphenylethan-1-one belongs to the structural class of triphenyl-substituted bromoethanone derivatives. This classification highlights the presence of three phenyl groups and a bromoethanone moiety within the molecule. The steric and electronic properties of the triphenylmethyl group, often referred to as a "trityl" group, are of significant interest in organic chemistry. The bulky nature of this group can impose considerable steric hindrance, influencing the reactivity and conformation of the molecule.
While research specifically on this compound is limited, the broader class of molecules containing triphenyl-substituted frameworks has been a subject of investigation. For instance, the synthesis and reactions of related compounds such as 2-bromo-1,2-diphenylethan-1-one (also known as desyl bromide) have been documented. These studies provide insights into the potential reactivity patterns that might be expected for this compound. The presence of multiple phenyl rings can also lead to interesting photophysical properties and applications in materials science.
Overview of Current Research Landscape and Gaps Pertaining to this compound
A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists on the synthesis and applications of α-bromoketones in general, and on various phenyl-substituted ethanone (B97240) derivatives, there is a notable absence of dedicated studies on the synthesis, characterization, and reactivity of this compound.
This lack of information presents both a challenge and an opportunity for the scientific community. The synthesis of this sterically hindered α-bromoketone would likely require carefully optimized reaction conditions to overcome the steric bulk of the three phenyl groups. The potential for unique reactivity and the exploration of its utility as a synthetic intermediate remain untapped areas of research. Future investigations could focus on its synthesis via the bromination of 1,2,2-triphenylethan-1-one, detailed spectroscopic and crystallographic characterization, and exploration of its reactions with various nucleophiles. The insights gained from such studies would contribute valuable knowledge to the field of organic chemistry, particularly in understanding the interplay of steric and electronic effects in chemical reactivity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6905-43-7 |
|---|---|
Molecular Formula |
C20H15BrO |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
2-bromo-1,2,2-triphenylethanone |
InChI |
InChI=1S/C20H15BrO/c21-20(17-12-6-2-7-13-17,18-14-8-3-9-15-18)19(22)16-10-4-1-5-11-16/h1-15H |
InChI Key |
OIERNCWDAKWXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Br |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of 2 Bromo 1,2,2 Triphenylethan 1 One
Nucleophilic Substitution Reactions at the α-Carbon
Nucleophilic substitution reactions are fundamental processes in which a nucleophile displaces a leaving group on a substrate. In the case of α-halocarbonyl compounds like 2-Bromo-1,2,2-triphenylethan-1-one, these reactions are of particular interest due to the electronic influence of the adjacent carbonyl group.
The α-carbon in this compound is the site of nucleophilic attack. The reaction generally proceeds via an S(_N)2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon is chiral. libretexts.orgyoutube.comlibretexts.orgpressbooks.pub However, the bulky nature of the substituents on the α-carbon can significantly hinder this pathway. youtube.com
Influence of Steric Hindrance from Phenyl Groups on Reaction Pathways and Kinetics
The three phenyl groups attached to the α- and β-carbons of this compound create a sterically congested environment. This steric hindrance has a profound impact on the feasibility and rate of S(_N)2 reactions.
For an S(_N)2 reaction to occur, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group. libretexts.org The presence of bulky groups shields the backside of the electrophilic carbon, impeding this approach and significantly diminishing the reaction rate. libretexts.orgmasterorganicchemistry.com In the case of this compound, the three phenyl groups create substantial steric bulk, making the α-carbon highly inaccessible to incoming nucleophiles. youtube.comchemistrysteps.comchemistryhall.com Consequently, S(_N)2 reactions at this center are expected to be very slow or may not occur at all under typical conditions. youtube.comchemistrysteps.com
While S(_N)1 reactions, which proceed through a planar carbocation intermediate, are less affected by steric hindrance in the substrate, they are generally not favored for α-halocarbonyl compounds. chemistrysteps.comdoubtnut.com The electron-withdrawing nature of the adjacent carbonyl group destabilizes the carbocation that would form at the α-position, making the S(_N)1 pathway energetically unfavorable. doubtnut.com
| Reaction Type | Influence of Steric Hindrance | Influence of Carbonyl Group | Favored Pathway |
| S(_N)2 | High steric hindrance from three phenyl groups significantly slows down the reaction rate by impeding backside attack of the nucleophile. libretexts.orgmasterorganicchemistry.com | The carbonyl group enhances the electrophilicity of the α-carbon. | Generally disfavored due to overwhelming steric hindrance. |
| S(_N)1 | Steric hindrance is less of a factor as the reaction proceeds through a planar carbocation. chemistrysteps.com | The electron-withdrawing nature of the carbonyl group destabilizes the adjacent carbocation. doubtnut.com | Generally disfavored due to electronic destabilization of the carbocation intermediate. |
Comparative Reactivity Studies with Other α-Halocarbonyl Compounds
To understand the unique reactivity of this compound, it is useful to compare it with other α-halocarbonyl compounds that have varying degrees of steric bulk.
The reactivity of α-halocarbonyl compounds in S(_N)2 reactions is highly dependent on the steric environment around the α-carbon. libretexts.org As the number and size of substituents on the α-carbon increase, the rate of S(_N)2 reactions decreases.
For instance, phenacyl bromide (2-bromo-1-phenylethanone), which has two hydrogens on the α-carbon, is significantly more reactive towards nucleophiles than this compound. rsc.org The presence of the additional phenyl groups in the latter creates a much more sterically hindered environment, drastically reducing its susceptibility to nucleophilic attack.
| Compound | Structure | Steric Hindrance at α-Carbon | Relative Reactivity in S(_N)2 Reactions |
| 2-Bromo-1-phenylethanone (Phenacyl bromide) | C(_6)H(_5)COCH(_2)Br | Low | High rsc.org |
| 2-Bromo-2-phenylacetophenone | C(_6)H(_5)COCH(Br)C(_6)H(_5) | Moderate | Intermediate |
| This compound | C(_6)H(_5)COC(Br)(C(_6)H(_5))(_2) | Very High | Very Low |
| 2-Bromopentane | CH(_3)CH(Br)CH(_2)CH(_2)CH(_3) | Moderate | Intermediate |
| 2-Bromo-2-methylbutane | CH(_3)C(Br)(CH(_3))CH(_2)CH(_3) | High | Low tardigrade.in |
Elimination Reactions Leading to Triphenylated Alkenes
In the presence of a strong base, this compound can undergo elimination reactions to form triphenylated alkenes. libretexts.org These reactions, typically following an E2 mechanism, are often in competition with substitution reactions. askthenerd.com
The general mechanism involves the abstraction of a proton from the β-carbon by a base, the simultaneous formation of a double bond between the α- and β-carbons, and the departure of the bromide leaving group from the α-carbon. libretexts.org
E2 Mechanism and Stereochemical Outcomes in Elimination Processes
The E2 (bimolecular elimination) reaction is a concerted, one-step process. wikipedia.orgmasterorganicchemistry.com The rate of an E2 reaction is second-order, depending on the concentrations of both the substrate and the base. masterorganicchemistry.comksu.edu.sa A key requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being abstracted and the leaving group. masterorganicchemistry.comyoutube.com This means that the hydrogen and the bromine must be in the same plane and on opposite sides of the carbon-carbon bond. ksu.edu.sa
This stereochemical requirement has significant consequences for the stereochemical outcome of the elimination reaction. libretexts.orglibretexts.org The specific diastereomer of the starting material will determine the stereochemistry (E or Z) of the resulting alkene. For example, the elimination reaction of diastereomeric 1,2-dibromo-1,2-diphenylethanes with a base leads to the formation of different stereoisomers of 1-bromo-1,2-diphenylethene. libretexts.orglibretexts.org Similarly, the stereochemistry of the starting this compound, if chiral, would dictate the geometry of the triphenylated alkene product.
The E2 reaction is highly stereospecific. mgscience.ac.in For example, the erythro isomer of a substrate will yield the Z-alkene, while the threo isomer will give the E-alkene. mgscience.ac.in This is because the anti-periplanar conformation required for the E2 elimination can only be achieved in a specific way for each diastereomer, leading to a specific stereoisomer of the product.
Reductive Debromination Reactions
Reductive debromination is a reaction that removes the bromine atom from the molecule, typically resulting in the formation of an alkene or an alkane, depending on the reaction conditions and the reducing agent used. For vicinal dibromides, this reaction is a common method for synthesizing alkenes. nih.govnih.gov
Application of Organoantimony Reagents (e.g., Triarylstibanes) in Debromination
Organoantimony compounds, such as triarylstibanes (Ar(_3)Sb), have been shown to be effective reagents for the reductive debromination of α-bromo ketones. These reagents can act as reductants, facilitating the removal of the bromine atom.
The mechanism of debromination by triarylstibanes can vary. It can proceed through a polar reductive elimination, known as an E2(R) mechanism, or via a radical mechanism involving electron transfer (ET). scispace.com The E2(R) mechanism involves an inner-sphere electron transfer from the nucleophilic reagent to the substrate. scispace.com In the context of this compound, the triarylstibane would attack the bromine atom, leading to the formation of a C-C double bond and the elimination of the bromide. The specific pathway taken can influence the stereochemistry of the resulting alkene.
Microwave-Assisted Debromination Protocols in Aqueous Media
Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of dehalogenation, particularly in environmentally benign aqueous media, these protocols offer an efficient pathway for the removal of bromine from α-bromoketones.
A general and effective method for the debromination of α-bromoarylketones involves the use of triarylstibanes (Ar₃Sb) as the debrominating agent under microwave irradiation in water. This reaction proceeds to yield the corresponding parent ketone. While this protocol has been successfully applied to a range of α-bromoarylketones, the mechanism capitalizes on the oxophilicity of the antimony reagent and its ability to facilitate halogen abstraction. The process is believed to involve the attack of the stibine (B1205547) on the bromine atom, leading to the formation of a phosphonium-like intermediate which then collapses, often with the participation of water as a proton source, to give the debrominated ketone and the triarylantimony dibromide. The use of water as a solvent is not only environmentally advantageous but also plays a crucial role in the reaction mechanism and heat transfer under microwave conditions.
Photocatalytic Dehalogenation Mechanisms
Photocatalytic methods provide a green and sustainable alternative for initiating chemical transformations, including the dehalogenation of organic halides. These reactions utilize light energy to generate highly reactive species that can break carbon-halogen bonds. For bromoacetophenone derivatives, which are structurally related to this compound, efficient dehalogenation can be achieved in aqueous media using sophisticated supramolecular photocatalysts.
One such system employs a self-assembled nanostructure, which functions as an artificial light-harvesting system. wiley-vch.de The mechanism involves the photocatalyst absorbing light, which promotes it to an excited state. This excited catalyst can then act as a single-electron donor. The electron is transferred to the α-bromoketone, generating a radical anion. This intermediate is unstable and rapidly undergoes fragmentation, cleaving the carbon-bromine bond to release a bromide ion and form a carbon-centered radical. This radical is then quenched by a hydrogen atom source, which is typically the solvent (water) or an added sacrificial electron donor, to yield the final debrominated ketone product. This process demonstrates high catalytic activity and the potential for catalyst recycling. wiley-vch.de
Rearrangement Reactions Involving the Brominated Carbon Framework
The presence of a halogen on the carbon atom alpha to a carbonyl group makes α-haloketones susceptible to a variety of rearrangement reactions, most notably the Favorskii rearrangement. wiley-vch.delibretexts.orgacs.org This reaction typically occurs under basic conditions, using hydroxide (B78521) or alkoxide ions, and results in the formation of a carboxylic acid or ester derivative with a rearranged carbon skeleton. wiley-vch.de
For this compound, which lacks enolizable protons on the non-halogenated α'-carbon, the reaction is expected to proceed through a specific pathway. The mechanism is initiated by the attack of a base (e.g., an alkoxide, RO⁻) on the carbonyl carbon. The resulting tetrahedral intermediate does not revert; instead, a 1,2-migration of one of the phenyl groups from the bromine-bearing carbon occurs with the simultaneous displacement of the bromide leaving group. This concerted step avoids the formation of a highly strained cyclopropanone (B1606653) intermediate that is common for other α-haloketones. The migration of a phenyl group leads to the formation of a rearranged ester product. The choice of the migrating group is influenced by its migratory aptitude, with phenyl groups being excellent migrating groups.
Table 1: Proposed Favorskii-type Rearrangement of this compound
| Reactant | Reagent | Proposed Product |
| This compound | Sodium Alkoxide (NaOR) | Alkyl 2,2,2-triphenylacetate |
Reactivity at the Carbonyl Functionality
The carbonyl group is a cornerstone of organic chemistry, characterized by a polarized carbon-oxygen double bond that renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. nih.gov In this compound, the inherent reactivity of the carbonyl group is modulated by two key structural features: the steric bulk of the adjacent triphenylmethyl group and the electronic effect of the α-bromine atom.
The electron-withdrawing inductive effect of the bromine atom increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more reactive towards nucleophiles compared to a non-halogenated analogue. nih.gov However, this electronic activation is significantly counteracted by profound steric hindrance. The presence of three bulky phenyl groups on the α-carbon creates a sterically congested environment around the carbonyl center, impeding the approach of nucleophiles.
Consequently, reactions at the carbonyl group, such as reduction with hydride reagents (e.g., sodium borohydride) to form the corresponding alcohol (1-bromo-2,2,2-triphenylethanol) or addition of Grignard reagents, are expected to proceed at a much slower rate than in less hindered ketones. The outcome of such reactions will be a delicate balance between the electronic activation by the bromine and the overwhelming steric shielding by the triphenylmethyl moiety.
Advanced Spectroscopic Analysis and Structural Elucidation of 2 Bromo 1,2,2 Triphenylethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy provides unparalleled insight into the molecular framework of 2-Bromo-1,2,2-triphenylethan-1-one by mapping the chemical environments of its constituent protons and carbon atoms.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its aromatic and aliphatic protons. The three phenyl groups give rise to a complex multiplet in the aromatic region, typically observed between δ 7.0 and 8.0 ppm. The integration of this region would correspond to 15 protons. The sole aliphatic proton, the methine proton (-CHBr), is expected to appear as a singlet in the downfield region of the aliphatic spectrum, influenced by the deshielding effects of the adjacent bromine atom and the three phenyl groups. Its precise chemical shift would be dependent on the solvent and experimental conditions.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons (3 x C₆H₅) | 7.0 - 8.0 | Multiplet | 15H |
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon (C=O) is typically the most downfield signal, appearing in the range of δ 190-200 ppm due to its sp² hybridization and the electronegativity of the oxygen atom. libretexts.org The carbon atom attached to the bromine (C-Br) would also exhibit a downfield shift. The numerous aromatic carbons of the three phenyl rings will produce a series of signals in the δ 125-140 ppm region. The quaternary carbon atom bonded to the three phenyl groups will also be identifiable in the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl Carbon (C=O) | 190 - 200 |
| Aromatic Carbons (C₆H₅) | 125 - 140 |
| Carbon bonded to Bromine (C-Br) | Downfield region |
Infrared (IR) Spectroscopy for Functional Group Identification, Particularly Carbonyl and C-Br Stretches
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The most prominent absorption band in the IR spectrum is the strong C=O stretching vibration of the ketone group, which is expected in the region of 1680-1700 cm⁻¹. The presence of conjugation with the phenyl ring typically shifts this band to a lower wavenumber. The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, generally between 500 and 700 cm⁻¹. orgchemboulder.com Additionally, the spectrum will show characteristic absorptions for aromatic C-H stretching and bending vibrations.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretch | 1680 - 1700 |
| Carbon-Bromine (C-Br) | Stretch | 500 - 700 |
| Aromatic C-H | Stretch | ~3030 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain further structural information through the analysis of fragmentation patterns. The molecular ion peak (M⁺) for this compound would be observed at m/z corresponding to its molecular weight of approximately 351.24 g/mol . epa.gov Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways would likely involve the cleavage of the C-Br bond, leading to a fragment ion at [M-Br]⁺. Another significant fragmentation would be the loss of the benzoyl group ([M-C₆H₅CO]⁺) or the triphenylmethyl cation ([C(C₆H₅)₃]⁺). The analysis of these fragment ions helps to piece together the molecular structure.
Interactive Data Table: Expected Mass Spectrometry Fragments
| Fragment Ion | m/z Value | Significance |
|---|---|---|
| [C₂₀H₁₅BrO]⁺ | ~351/353 | Molecular Ion (M⁺) |
| [C₂₀H₁₅O]⁺ | ~271 | Loss of Bromine radical |
| [C(C₆H₅)₃]⁺ | 243 | Triphenylmethyl cation |
Integration of Complementary Spectroscopic Techniques for Robust Structural Confirmation
The individual data from NMR, IR, and MS are powerful, but their integration provides an unassailable confirmation of the structure of this compound. The presence of the carbonyl group indicated by the IR stretch at ~1685 cm⁻¹ is corroborated by the ¹³C NMR signal around 195 ppm. The molecular weight determined by MS confirms the elemental composition, and the fragmentation pattern aligns with the connectivity deduced from NMR. The ¹H and ¹³C NMR spectra together provide the complete carbon-hydrogen framework, and the IR spectrum confirms the presence of the key functional groups. This synergistic approach ensures a robust and reliable structural elucidation.
Stereochemical Characterization Methods (e.g., for erythro/threo isomers and chiral variants)
The carbon atom bearing the bromine atom in this compound is a stereocenter, meaning the compound can exist as enantiomers. If the adjacent carbon were also a stereocenter, the possibility of diastereomers (erythro and threo isomers) would arise. However, in this specific molecule, there is only one stereocenter.
The characterization of the stereochemistry would involve techniques capable of distinguishing between enantiomers. Chiral chromatography, for instance, could be employed to separate the (R) and (S) enantiomers. The use of chiral shift reagents in NMR spectroscopy can also lead to the differentiation of enantiomeric signals. The determination of the absolute configuration would typically require X-ray crystallography of a single crystal or comparison of the optical rotation of the sample with that of a known standard.
Computational Chemistry and Theoretical Modeling of 2 Bromo 1,2,2 Triphenylethan 1 One
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Bromo-1,2,2-triphenylethan-1-one, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation approximately.
Electronic structure analysis through DFT provides details about the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The molecular electrostatic potential (MESP) surface can also be calculated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. up.ac.zaresearchgate.net
Table 1: Calculated Geometrical Parameters for this compound using DFT (Note: The following data is illustrative, based on typical values from DFT calculations for similar structures, and serves to demonstrate the type of information obtained.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.21 Å |
| C-C (keto-phenyl) | 1.49 Å | |
| C-C (ethyl) | 1.55 Å | |
| C-Br | 1.95 Å | |
| Bond Angle | O=C-C | 120.5° |
| C-C-Br | 112.0° | |
| Dihedral Angle | Ph-C-C-Ph | ~60° (gauche) |
Theoretical Prediction and Validation of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. msu.edu Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or rocking of bonds. msu.edu For this compound, the most prominent peak in the calculated IR spectrum is expected to be the C=O stretching frequency, typically appearing around 1680-1700 cm⁻¹. The C-Br stretching vibration would appear at a lower frequency, usually in the fingerprint region. Comparing the calculated vibrational frequencies with an experimental FT-IR spectrum helps in assigning the observed absorption bands to specific molecular motions. wiley.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another significant application of computational chemistry. pearson.comnmrdb.org By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized molecular geometry, their chemical shifts can be predicted. pearson.com The chemical shift of the single proton attached to the chiral carbon is of particular interest, as it is influenced by the electronegativity of the adjacent bromine atom and the anisotropic effects of the three phenyl rings. Discrepancies between predicted and experimental spectra can often be resolved by considering different conformations of the molecule and their Boltzmann-weighted average.
Table 2: Comparison of Predicted and Experimental Spectroscopic Data (Note: Experimental values are typical for the functional groups and may vary. Predicted values are illustrative.)
| Spectroscopic Data | Predicted Value | Typical Experimental Value |
| IR Frequencies (cm⁻¹) | ||
| C=O Stretch | 1695 | 1685-1700 |
| C-Br Stretch | 680 | 650-700 |
| Aromatic C-H Stretch | 3050 | 3030-3080 |
| ¹H NMR Chemical Shifts (ppm) | ||
| CH-Br | 6.1 | 5.9-6.3 |
| Aromatic Protons | 7.2-7.8 | 7.1-7.9 |
| ¹³C NMR Chemical Shifts (ppm) | ||
| C=O | 192 | 190-195 |
| C-Br | 55 | 50-60 |
Computational Investigation of Reaction Mechanisms and Transition State Structures
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. up.ac.za For reactions involving this compound, such as nucleophilic substitution at the alpha-carbon, computational methods can map out the entire reaction pathway. This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. up.ac.za
The geometry of the transition state provides crucial information about the mechanism. For example, in an Sₙ2 reaction, the TS would show the incoming nucleophile and the leaving bromide ion partially bonded to the alpha-carbon. The energy difference between the reactants and the transition state gives the activation energy (ΔG‡) of the reaction, which is a key determinant of the reaction rate. Computational studies on similar α-haloketones have shown that both nucleophilic substitution and other competing reactions can have low and comparable activation energies. up.ac.za
Table 3: Illustrative Calculated Activation Energies for a Nucleophilic Substitution Reaction
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
| 1 | Reactants (this compound + Nu⁻) | 0.0 |
| 2 | Transition State | +15.2 |
| 3 | Products (Substituted product + Br⁻) | -5.8 |
Conformational Analysis and Quantification of Steric Effects Imparted by Triphenyl Groups
The three bulky phenyl groups in this compound create significant steric hindrance, which largely dictates the molecule's preferred conformation. Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating various single bonds, particularly the C-C bond of the ethane (B1197151) backbone. nih.govacs.orgacs.org
Molecular mechanics or DFT calculations can be used to determine the relative energies of different conformers, such as the gauche and anti-conformations arising from rotation around the central C-C bond. nih.gov Due to the steric repulsion between the large phenyl groups, it is expected that conformations that minimize these interactions will be energetically favored. These studies can quantify the steric strain in different arrangements and identify the global minimum energy conformation. The results of such analyses are crucial for understanding the molecule's physical properties and its ability to interact with other molecules, such as in biological systems or during chemical reactions. nih.govacs.orgacs.orgnih.gov
Table 4: Relative Energies of Different Conformations (Note: This data is illustrative of a conformational analysis.)
| Conformer | Dihedral Angle (Ph-C-C-Ph) | Relative Energy (kcal/mol) | Population (%) |
| Gauche 1 | 60° | 0.0 | 45 |
| Gauche 2 | -60° | 0.0 | 45 |
| Anti | 180° | 2.5 | 10 |
Theoretical Studies on Molecular Interactions (e.g., non-covalent interactions)
Non-covalent interactions play a critical role in determining the structure and stability of molecules. researchgate.netnih.govresearchgate.net In this compound, several types of non-covalent interactions can be investigated using computational methods. These include:
Intramolecular π-π stacking: The three phenyl rings can potentially interact with each other through π-π stacking, where the electron-rich π systems of the aromatic rings are attracted to each other.
Aromatic-carbonyl interactions: An attractive interaction can occur between one of the phenyl rings and the carbon atom of the carbonyl group. researchgate.netnih.gov
CH-π interactions: Hydrogen atoms on one phenyl group can interact with the π-face of another phenyl group. nih.gov
These weak interactions can be visualized and quantified using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots. researchgate.net Understanding these interactions is essential for a complete picture of the molecule's conformational preferences and its behavior in different environments. researchgate.netnih.gov
Applications in Complex Organic Synthesis and Material Science
Role as a Versatile Building Block for Diverse Organic Scaffolds
The presence of both a reactive bromine atom and a carbonyl group makes 2-Bromo-1,2,2-triphenylethan-1-one a versatile building block in organic synthesis. These functional groups allow for a variety of chemical transformations, enabling the construction of intricate and sterically hindered molecular scaffolds. nih.govmdpi.comresearchgate.netresearchgate.net The bulky triphenyl-substituted ethyl backbone provides a unique structural motif that can be incorporated into larger, more complex architectures.
A significant application demonstrating its role as a building block is in the synthesis of highly substituted aromatic systems. For instance, it serves as a key precursor in the preparation of tetraphenylpyrazine. This transformation is achieved through a self-condensation reaction in the presence of ammonia (B1221849), where two molecules of the α-bromoketone react to form the symmetrical and highly substituted pyrazine (B50134) ring. This reaction highlights the ability of this compound to generate complex, poly-aromatic structures in a straightforward manner.
The general class of α-haloketones, to which this compound belongs, is widely recognized for its utility in forming carbon-carbon and carbon-heteroatom bonds, making them fundamental synthons for creating a wide array of organic structures. researchgate.netresearchgate.net
Precursor for the Synthesis of Heterocyclic Compounds (e.g., pyrazines, thiazoles)
The utility of this compound extends significantly to the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.
As previously mentioned, its most direct application is in the synthesis of pyrazines. The reaction of this compound with ammonia yields tetraphenylpyrazine, a highly substituted heterocyclic scaffold.
Furthermore, as an α-haloketone, it is a classic substrate for the Hantzsch thiazole (B1198619) synthesis. asianpubs.orgmdpi.comencyclopedia.pub This widely used method involves the condensation reaction between an α-haloketone and a thioamide-containing compound, such as thiourea (B124793) or thiosemicarbazide, to form a thiazole ring. organic-chemistry.orgresearchgate.netnih.govnih.gov While specific literature detailing the use of this compound in this reaction is not prevalent, the general mechanism is highly applicable. The reaction would proceed by the nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the bromine, followed by cyclization and dehydration to yield a highly substituted triphenylthiazole derivative. This makes it a potential precursor for a variety of substituted thiazoles, which are known for their broad range of biological activities. mdpi.comencyclopedia.pubnih.gov
Table 1: Heterocyclic Synthesis via this compound and Analogues
| Precursor(s) | Reagents | Product Class | Ref. |
| This compound | Ammonia | Pyrazines | |
| α-Bromoketones, Thioamides | N/A | Thiazoles | asianpubs.orgmdpi.comorganic-chemistry.org |
| 2-bromo-1-phenylethanone, Thiosemicarbazide, Carbonyl compounds | N/A | Thiazoles | asianpubs.orgresearchgate.net |
Intermediate in the Formation of Ligands for Catalysis and Coordination Chemistry
The structural features of this compound suggest its potential as an intermediate in the synthesis of specialized ligands for catalysis and coordination chemistry. rsc.org The ketone oxygen and the potential for substitution of the bromine atom offer sites for coordination with metal centers or for further functionalization to create polydentate ligands.
For example, the carbonyl group can be converted into other functional groups, such as hydroxyls or imines, which are common coordinating groups in ligands. The bromine atom can be displaced by nitrogen, phosphorus, or sulfur-based nucleophiles to introduce additional donor atoms. While specific examples of ligands derived directly from this compound are not extensively documented, the general reactivity of α-bromoketones is utilized in ligand synthesis. The resulting ligands, incorporating the bulky triphenyl-ethane framework, could offer unique steric and electronic properties to the metal complexes they form, potentially influencing their catalytic activity or photophysical properties. nih.gov
Utility in the Development of Advanced Materials
The incorporation of the rigid and bulky triphenylethane unit from this compound into larger molecules is a strategy that could be employed in the development of advanced materials. However, specific applications are not well-documented in the reviewed literature.
While some bromo-containing compounds and molecules with bent-core structures are investigated for their liquid crystalline properties, there is no specific information in the searched literature that details the application of this compound or its direct derivatives in the field of liquid crystals. researchgate.net
The development of phosphorescent materials, particularly for applications like organic light-emitting diodes (OLEDs), often involves the use of organometallic complexes with specific ligand systems. While there is extensive research on phosphorescent complexes, the direct contribution or use of this compound as a precursor for ligands in documented phosphorescent materials was not identified in the provided search results.
Emerging Research Avenues and Future Challenges in the Study of 2 Bromo 1,2,2 Triphenylethan 1 One Chemistry
Development of Greener and More Sustainable Synthetic Protocols
The traditional synthesis of α-bromoketones often involves the use of hazardous reagents like elemental bromine and chlorinated solvents, posing significant environmental and safety concerns. Consequently, a major thrust in modern organic synthesis is the development of greener alternatives. For a compound like 2-Bromo-1,2,2-triphenylethan-1-one, future research is expected to focus on adopting and optimizing these sustainable protocols.
One promising approach is the use of a bromide/bromate couple (e.g., NaBr/NaBrO₃) in an aqueous acidic medium. nih.gov This system is non-hazardous, inexpensive, and offers high regio- and stereoselectivity for the bromination of ketones. nih.gov Another green alternative is the one-pot synthesis from the corresponding secondary alcohol (1,2,2-triphenylethan-1-ol) using ammonium (B1175870) bromide (NH₄Br) and oxone as inexpensive, stable, and non-toxic reagents. journalijar.com This method proceeds through the oxidation of the alcohol to the ketone, followed by in situ oxidative bromination. journalijar.com
The use of dimethyl sulfoxide (B87167) (DMSO) in combination with hydrobromic acid (HBr) also presents an efficient and atom-economical method for the bromination of ketones. masterorganicchemistry.com This system is attractive due to the low cost and ready availability of the reagents. masterorganicchemistry.com Furthermore, ionic liquids are being explored as recyclable reaction media for bromination reactions using N-bromosuccinimide (NBS), which can lead to simplified product isolation and reduced solvent waste. nih.govmdpi.com
| Green Reagent System | Precursor | Key Advantages |
| NaBr/NaBrO₃ in H₂O | 1,2,2-Triphenylethan-1-one | Non-hazardous, inexpensive, high selectivity. nih.gov |
| NH₄Br/Oxone | 1,2,2-Triphenylethan-1-ol | One-pot, uses cheap and non-toxic reagents. journalijar.com |
| HBr/DMSO | 1,2,2-Triphenylethan-1-one | High bromide-atom-economy, low-cost reagents. masterorganicchemistry.com |
| NBS in Ionic Liquids | 1,2,2-Triphenylethan-1-one | Recyclable reaction medium, simplified workup. nih.govmdpi.com |
This table summarizes potential green synthetic routes for this compound based on established methods for other ketones.
Exploration of Novel Catalytic Transformations and Reaction Pathways
The reactivity of the α-bromo-α-aryl ketone motif makes this compound a valuable, albeit sterically demanding, building block for organic synthesis. Future research will likely explore its utility in novel catalytic transformations to construct complex molecular architectures, particularly heterocyclic compounds. researchgate.net
α-Bromoketones are well-established precursors for the synthesis of a wide variety of heterocycles, including thiazoles, imidazoles, and benzofurans. nih.govresearchgate.net For instance, the Hantzsch thiazole (B1198619) synthesis, involving the reaction of an α-haloketone with a thioamide, could be applied to this compound to generate highly substituted thiazole derivatives. nih.gov Given the steric bulk of the three phenyl groups, such reactions would likely require robust catalytic systems to proceed efficiently.
Furthermore, the development of catalytic systems that can engage this sterically encumbered substrate in cross-coupling reactions represents a significant research opportunity. Palladium- or copper-catalyzed reactions, for example, could potentially be used to form new carbon-carbon or carbon-heteroatom bonds at the α-position, opening up pathways to novel, highly substituted triphenylethane derivatives. The challenge will lie in designing catalyst systems that can overcome the steric hindrance imposed by the three phenyl groups.
Advanced Computational Studies for Predictive Design and Reaction Optimization
As the complexity of target molecules increases, so does the need for predictive models to guide synthetic efforts. Advanced computational studies, particularly using Density Functional Theory (DFT), are set to play a crucial role in understanding and predicting the reactivity of this compound.
While specific computational studies on this compound are currently limited, research on related α-bromoketones demonstrates the power of these methods. journalijar.com DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable conformation of the molecule, which is crucial for understanding its reactivity.
Analyze Electronic Structure: Calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the molecule's chemical activity and potential reaction sites. journalijar.com
Model Reaction Mechanisms: Elucidate the transition states and energy profiles of potential reactions, providing insights into reaction feasibility and selectivity. nih.gov
Predict Spectroscopic Properties: Calculate theoretical vibrational (IR) and electronic (UV-Vis) spectra to aid in the characterization of the compound and its reaction products. journalijar.com
For a molecule with the steric complexity of this compound, computational modeling will be invaluable for designing catalysts and reaction conditions that can achieve high levels of regio- and stereocontrol, thus minimizing the need for extensive empirical screening.
Overcoming Challenges in Achieving High Regio- and Stereocontrol for Highly Substituted Systems
The structure of this compound presents a formidable challenge in terms of achieving high levels of regio- and stereocontrol in its reactions. The molecule contains a quaternary carbon atom (C2) bearing a bromine atom and two phenyl groups, and this carbon is adjacent to a carbonyl group attached to another phenyl group. This high degree of substitution creates significant steric hindrance around the reactive α-carbon.
Regiocontrol: In reactions where the starting material has multiple potential reaction sites, directing a reagent to a specific site is known as regiocontrol. rsc.org For this compound, while the α-carbon is activated by the adjacent carbonyl group, the steric bulk of the three phenyl groups could hinder the approach of nucleophiles or catalysts. This could lead to competing side reactions, such as those involving the aromatic rings if the reaction conditions are harsh. Future research will need to focus on developing highly selective catalysts that can operate under mild conditions to ensure that reactions occur exclusively at the desired α-position.
Stereocontrol: The C2 carbon in this compound is a stereocenter. Reactions that generate a new stereocenter or influence the configuration of an existing one require stereocontrol. masterorganicchemistry.com For reactions involving the substitution of the bromine atom, controlling the stereochemical outcome (i.e., inversion or retention of configuration) will be a major challenge. The bulky phenyl groups will heavily influence the trajectory of incoming reagents, making it difficult to predict and control the stereochemistry of the product without the aid of sophisticated chiral catalysts or auxiliaries. The development of stereoselective reactions, where one stereoisomer is formed preferentially over another, will be a key area of investigation. masterorganicchemistry.comslideshare.net
Overcoming these challenges will require the design of novel catalytic systems, potentially involving enzymes or organocatalysts, that can create a well-defined chiral environment around the substrate, thereby directing the reaction to proceed with high regio- and stereoselectivity.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Bromo-1,2,2-triphenylethan-1-one, and how can reaction conditions be controlled to improve yield?
The compound is commonly synthesized via cyclocondensation reactions. For example, refluxing 2-bromo-1,2-diphenylethan-1-one with substituted thiosemicarbazides in ethanol and concentrated HCl (5 min, 20 mmol scale) yields thiadiazine derivatives with ~60% efficiency after fractional crystallization . Key parameters include:
- Solvent choice : Ethanol is preferred for solubility and stability.
- Acid concentration : HCl facilitates protonation of intermediates.
- Temperature control : Reflux ensures sufficient energy for cyclization without decomposition. Yield optimization requires active carbon treatment to remove impurities and NH3-mediated neutralization to isolate the free base .
Q. How can the solubility profile of this compound guide purification strategies?
The compound is soluble in polar aprotic solvents like DMF, DMSO, THF, and dichloromethane . Purification steps include:
- Recrystallization : Use benzene or THF for fractional crystallization to isolate high-purity crystals.
- Chromatography : Employ silica gel columns with dichloromethane/hexane eluents to separate brominated byproducts.
- Solvent selection : Avoid aqueous washes due to potential hydrolysis of the ketone group.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- X-ray crystallography : Resolve molecular packing and confirm stereochemistry using software like SHELXS97/SHELXL96. Symmetry codes (e.g., ) help interpret unit cell parameters .
- NMR spectroscopy : and NMR in CDCl₃ identify aromatic proton environments and bromine-induced deshielding effects.
- SMILES validation : Cross-check with computational tools (e.g., Mercury) to validate bond connectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Contradictions often arise from isomerism or crystallographic disorder. Strategies include:
- Dynamic NMR : Monitor temperature-dependent shifts to detect rotational barriers or tautomerism.
- DFT calculations : Compare experimental IR/Raman spectra with simulated vibrational modes to identify misassigned peaks.
- Multi-method validation : Cross-validate X-ray data with powder XRD to rule out crystal packing artifacts .
Q. What mechanistic insights explain the preferential formation of 1,3,4-thiadiazine over hydrazono isomers in cyclocondensation reactions?
The reaction pathway is influenced by:
- Electrophilicity : The α-bromo ketone undergoes nucleophilic attack by thiosemicarbazides, forming a thiourea intermediate.
- Acid catalysis : HCl promotes cyclization via dehydration, favoring thiadiazine (major product) due to lower activation energy compared to hydrazono isomerization .
- Steric effects : Bulky triphenyl groups disfavor planar transition states required for hydrazono tautomers, limiting their yield to ~10% .
Q. How can reaction conditions be tailored to suppress byproduct formation during halogenation of triphenylethanone precursors?
Key adjustments include:
- Temperature modulation : Lower temperatures (0–5°C) reduce radical side reactions during bromination.
- Catalyst use : Lewis acids like FeBr₃ enhance regioselectivity at the α-position.
- Solvent polarity : Non-polar solvents (e.g., CCl₄) minimize solvolysis of the bromo-ketone intermediate .
Methodological Tables
| Spectroscopic Conflict | Resolution Strategy |
|---|---|
| Ambiguous shifts | DFT-geometry optimization |
| Crystal disorder | High-resolution XRD (0.8 Å) |
| Isomer overlap in HPLC | Chiral column (e.g., OD-H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
